molecular formula Cl2OW B8713977 Tungsten(VI) oxychloride

Tungsten(VI) oxychloride

Cat. No.: B8713977
M. Wt: 270.74 g/mol
InChI Key: BWKCCRPHMILRGD-UHFFFAOYSA-N
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Description

Significance and Research Landscape of Tungsten Oxyhalides

Tungsten oxyhalides are a class of compounds that have garnered increasing interest in the field of chemistry. sci-hub.se They serve as important starting materials for a wide range of chemical syntheses and preparations. sci-hub.se The research landscape for these compounds, including oxychlorides, oxyfluorides, and oxybromides, is expanding, with studies focusing on their synthesis, properties, and structural characteristics. sci-hub.se

Among the tungsten oxyhalides, those with the general formulas WOX₄ and WO₂X₂ (where X is a halogen) are prominent compounds of tungsten in the +6 oxidation state. sci-hub.se The structural chemistry of these materials is of particular interest, with the halides often influencing the crystal symmetry and leading to interesting properties. digitellinc.com The synthesis of two-dimensional (2D) tungsten oxyhalides, WO₂X₂ (X = Cl, Br, I), has been a subject of study, revealing structures based on 2D tungsten oxide sheets with halide termination. digitellinc.com

Overview of WOCl₄ in High-Valent Tungsten Chemistry

Tungsten(VI) oxychloride is a key compound in the realm of high-valent tungsten chemistry. It serves as a crucial precursor for the synthesis of various other tungsten complexes. alfachemic.comwikipedia.org Its reactivity as a Lewis acid allows it to form adducts with various Lewis bases. wikipedia.org

WOCl₄ is frequently used in the preparation of catalysts, particularly for the polymerization of alkynes and olefin metathesis reactions. wikipedia.orgsamaterials.com For instance, it is a precursor for generating tungsten-based carbene complexes that catalyze olefin metathesis. samaterials.com Research has explored its reactions with various organic substrates, such as N-substituted ureas, where it can lead to complex product mixtures. unipi.itrsc.org

The synthesis of WOCl₄ itself can be achieved through several methods, including the reaction of tungsten trioxide with thionyl chloride or the reaction of tungsten hexachloride with sources of oxygen. wikipedia.org

Properties of this compound

PropertyValueReference
Chemical Formula WOCl₄ wikipedia.org
Molar Mass 341.65 g/mol wikipedia.org
Appearance Red to orange crystals wikipedia.orgprochemonline.com
Melting Point 211 °C wikipedia.org
Boiling Point 227.55 °C wikipedia.org
Density 11.92 g/cm³ wikipedia.org
Solubility in water Reacts wikipedia.org
Solubility in other solvents Soluble in benzene (B151609) and carbon disulfide wikipedia.org

Structure of this compound

In the solid state, this compound has a polymeric structure. This structure is composed of square pyramidal WOCl₄ monomers that are weakly associated. wikipedia.org The tungsten atom is at the center of the square pyramid, bonded to one oxygen atom and four chlorine atoms. These monomers are linked into chains through weak W---O bonds. wikipedia.org

Synthesis of this compound

This compound can be prepared through several synthetic routes. One common method involves the reaction of tungsten trioxide (WO₃) with thionyl chloride (SOCl₂): wikipedia.org

WO₃ + 2 SOCl₂ → WOCl₄ + 2 SO₂

Another synthetic pathway is the reaction of tungsten hexachloride (WCl₆) with hexamethyldisiloxane (B120664) ((CH₃)₃Si)₂O: wikipedia.org

WCl₆ + ((CH₃)₃Si)₂O → WOCl₄ + 2 (CH₃)₃SiCl

It can also be produced by the oxidation of tungsten(IV) oxide with thionyl chloride at 200 °C. wikipedia.org

Reactivity and Applications of this compound

This compound is a reactive compound and a Lewis acid. wikipedia.org It reacts with water and alcohols and forms adducts with Lewis bases. wikipedia.org

A significant application of WOCl₄ is as a precursor for catalysts used in the polymerization of alkynes. wikipedia.org It is also a key starting material for generating tungsten-based carbene catalysts for olefin metathesis reactions. samaterials.com In organic synthesis, it has been used to promote the conversion of 1,3-dithiolanes and 1,3-dithianes to other sulfur-containing heterocyclic compounds. samaterials.com

Its reactivity with various organic ligands has been explored. For example, its reaction with N-substituted ureas can be complex and may not always be selective, though specific adducts like WOCl₄(dmu) (where dmu is 1,3-dimethylurea) have been isolated. unipi.itrsc.org It also reacts with N-heterocyclic carbenes (NHCs) to form adducts such as [WOCl₄(Idipp)], where Idipp is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174). acs.org

Properties

Molecular Formula

Cl2OW

Molecular Weight

270.74 g/mol

IUPAC Name

chloro hypochlorite;tungsten

InChI

InChI=1S/Cl2O.W/c1-3-2;

InChI Key

BWKCCRPHMILRGD-UHFFFAOYSA-N

Canonical SMILES

O(Cl)Cl.[W]

Origin of Product

United States

Synthetic Methodologies for Tungsten Vi Oxychloride

Direct Halogenation and Oxidation Routes

The synthesis of Tungsten(VI) oxychloride can be effectively achieved through methods that involve the direct chlorination of tungsten-containing precursors, often accompanied by oxidation. These routes are foundational in the production of WOCl₄ and typically utilize tungsten oxides or other tungsten compounds as starting materials.

Thionyl Chloride Mediated Synthesis

WO₃ + 2 SOCl₂ → WOCl₄ + 2 SO₂ wikipedia.orgjustia.com

This process is valued for its directness in converting an oxide to the desired oxychloride. Additionally, thionyl chloride can be used to oxidize tungsten(IV) oxide to this compound at a temperature of 200°C. wikipedia.org

Oxide Precursor Approaches

Various synthetic strategies utilize tungsten oxides as the primary starting material. These methods rely on different chlorinating agents and reaction conditions to achieve the desired transformation.

One approach involves the reaction between tungsten trioxide (WO₃) and tungsten hexachloride (WCl₆). This metathesis reaction is typically performed in a sealed, evacuated ampoule at elevated temperatures (around 200°C) to yield WOCl₄. justia.com

Another method employs carbon tetrachloride (CCl₄) as the chlorinating agent. The reaction of tungsten trioxide with CCl₄ at 673 K (400°C) produces this compound. justia.com Other historical methods have included boiling tungsten(VI) oxide in octachlorocyclopentene. justia.com

Direct chlorination using chlorine gas (Cl₂) is also a viable route. This process involves reacting a tungsten oxide powder, such as WO₂, WO₃, or W₂O₃, with chlorine gas at high temperatures (preferably 700°C or higher) to generate gaseous WOCl₄, which is then condensed. google.comgoogle.com

Table 1: Overview of Direct Halogenation and Oxidation Routes

PrecursorReagent(s)Key ConditionsChemical Equation
Tungsten Trioxide (WO₃)Thionyl Chloride (SOCl₂)HeatingWO₃ + 2SOCl₂ → WOCl₄ + 2SO₂ wikipedia.orgjustia.com
Tungsten Trioxide (WO₃)Tungsten Hexachloride (WCl₆)Sealed ampoule, ~200°C2WO₃ + WCl₆ → 3WO₂Cl₂ (followed by other reactions) justia.com
Tungsten Trioxide (WO₃)Carbon Tetrachloride (CCl₄)673 K (400°C)WO₃ + CCl₄ → WOCl₄ + COCl₂ justia.com
Tungsten Oxides (WO₂, WO₃)Chlorine (Cl₂)≥ 700°Ce.g., WO₃ + Cl₂ → WOCl₄ + ½O₂ (unbalanced) google.com

Halogen Exchange and Oxygen Transfer Reactions

These advanced synthetic techniques involve the transfer of oxygen and halogen atoms between reactants, often utilizing highly reactive reagents to facilitate the conversion. They are particularly useful for achieving specific transformations under controlled conditions.

Utilizing Organosilicon Reagents (e.g., Silylethers, Cyclotrisiloxanes)

A key example of this methodology is the reaction of tungsten hexachloride (WCl₆) with an organosilicon reagent that can act as an oxygen atom donor. Hexamethyldisiloxane (B120664) (((CH₃)₃Si)₂O), a common silyl (B83357) ether, is frequently used for this purpose. wikipedia.orgjustia.com The reaction proceeds via an oxygen transfer from the siloxane to the tungsten center, with the concurrent formation of a stable silicon-halogen bond.

The balanced chemical equation for this synthesis is:

WCl₆ + ((CH₃)₃Si)₂O → WOCl₄ + 2 (CH₃)₃SiCl wikipedia.orgjustia.com

This method is noted for its clean conversion and the formation of volatile byproducts (trimethylsilyl chloride), which can be easily removed from the reaction mixture. wikipedia.orgjustia.com A variation of this approach involves reacting WOCl₄ with hexamethyldisiloxane to produce tungsten(VI) dioxide dichloride (WO₂Cl₂). unipi.it

Table 2: Halogen Exchange and Oxygen Transfer Synthesis

PrecursorOrganosilicon ReagentByproductChemical Equation
Tungsten Hexachloride (WCl₆)Hexamethyldisiloxane (((CH₃)₃Si)₂O)Trimethylsilyl Chloride ((CH₃)₃SiCl)WCl₆ + ((CH₃)₃Si)₂O → WOCl₄ + 2(CH₃)₃SiCl wikipedia.orgjustia.com

Preparation of High-Purity WOCl₄ for Advanced Applications

For advanced technological applications, such as in the semiconductor industry, the purity of this compound is critical. High-purity WOCl₄ serves as a precursor for the deposition of tungsten oxide (WO₃) or tungsten metal layers via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). taniobis.com It is also used to synthesize high-purity alkoxides for sol-gel processes and in specialized catalytic applications. taniobis.comrsc.org

The production of high-purity WOCl₄ focuses on minimizing contaminants such as other tungsten species (WCl₆, WO₂Cl₂, WO₃) and moisture. justia.comgoogle.com One patented method achieves a chemical purity greater than 99.95% by carefully controlling the reaction of WCl₆ and WO₃ and subsequent sublimation of the product. justia.com

Another approach to achieving high purity, particularly low moisture content, involves the pre-treatment of the oxide precursor. In one process, the tungsten oxide raw material undergoes a dehydration treatment at temperatures between 400°C and 800°C before being reacted with chlorine gas. google.comgoogle.com This method can yield WOCl₄ with a purity of 5N (99.999%) or higher and a moisture content below 1 wt%. google.com The high vapor pressure of WOCl₄ makes it an ideal candidate for these deposition techniques, offering an advantage over WCl₆ due to a reduced number of reactive chlorine groups. taniobis.com

Table 3: High-Purity WOCl₄ Production and Applications

Purity LevelMethod HighlightsKey Applications
>99.95%Controlled reaction of WCl₆ and WO₃; Sublimation to remove impurities like WO₂Cl₂. justia.comPrecursor for catalysts and other tungsten complexes. wikipedia.org
>99.999% (5N)Dehydration of oxide precursor at 400-800°C prior to chlorination. google.comgoogle.comChemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD) for WO₃ or W films. taniobis.com
Low Moisture (<1 wt%)High-temperature dehydration of oxide raw material. google.comPrecursor for high-purity alkoxides for sol-gel processes. taniobis.comrsc.org

Coordination Chemistry and Adduct Formation of Tungsten Vi Oxychloride

Lewis Acidity and Electron Acceptor Properties

The tungsten atom in Tungsten(VI) oxychloride is in a high +6 oxidation state, which renders the molecule electron-deficient and a potent Lewis acid. wikipedia.org This characteristic drives its ability to accept electron pairs from a wide range of Lewis bases, leading to the formation of coordination complexes or adducts. Its Lewis acidic nature is fundamental to its role as a precursor for catalysts used in the polymerization of alkynes. wikipedia.org The strong electron-acceptor property facilitates interactions with neutral donor ligands, forming the basis of its extensive coordination chemistry.

Adducts with Neutral Donor Ligands

WOCl₄ readily forms adducts with various Lewis bases that donate through nitrogen, oxygen, phosphorus, and arsenic atoms. These reactions typically result in stable, six-coordinate pseudo-octahedral complexes, although other geometries have also been observed.

The interaction of WOCl₄ with nitrogen-based ligands has been a subject of detailed study, yielding a variety of stable complexes.

N-Heterocyclic Carbenes (NHCs): The reaction of WOCl₄ with the N-heterocyclic carbene 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (Idipp) produces an orange, moisture-sensitive solid identified as the 1:1 adduct, [WOCl₄(Idipp)]. nih.govnih.gov Computational studies support this formulation and indicate that the most stable isomer has the NHC ligand positioned cis to the oxo ligand and trans to a chloride. nih.gov The interaction is characterized by strong σ-donation from the carbene to the electron-poor tungsten(VI) center. nih.gov

Ureas: While the reactions of WOCl₄ with ureas can be complex, specific adducts have been isolated. For instance, the reaction with 1,3-dimethylurea (B165225) (dmu) has been shown to yield the coordination complex WOCl₄(dmu). unipi.itrsc.org Unlike reactions with tungsten hexachloride (WCl₆), where the urea (B33335) can be oxidized leading to the reduction of the metal center, the presence of the oxide ligand in WOCl₄ appears to inhibit this redox pathway. unipi.it

Ligand TypeExample LigandResulting AdductKey Findings
N-Heterocyclic CarbeneIdipp[WOCl₄(Idipp)]Forms a 1:1 adduct; NHC is cis to the oxo ligand. nih.gov
UreadmuWOCl₄(dmu)Isolated as a stable coordination complex. rsc.org

Oxygen-donor ligands, classified as hard Lewis bases, readily coordinate to the hard tungsten(VI) center of WOCl₄.

Phosphine (B1218219) Oxides: Triphenylphosphine (B44618) oxide (Ph₃PO) reacts with tungsten chlorides to form stable complexes. A well-characterized example is cis-WCl₄(OPPh₃)₂, where the phosphine oxide coordinates to the tungsten center through its oxygen atom. wikipedia.org This coordination leads to a slight elongation of the P-O bond distance compared to the free ligand, which is consistent with the stabilization of the ionic resonance structure of the phosphine oxide upon complexation. wikipedia.org

Cyclic Ethers and Dioxanes: WOCl₄ is soluble in various organic solvents, and in some cases, this solubility is due to the formation of adducts. For example, it produces a dark red solution when dissolved in dioxane, indicating complex formation with the cyclic ether. samaterials.com

Ligand TypeExample LigandResulting Adduct/ComplexKey Findings
Phosphine OxideTriphenylphosphine oxide (Ph₃PO)cis-WCl₄(OPPh₃)₂Coordination via oxygen; P-O bond elongates upon complexation. wikipedia.org
Cyclic EtherDioxaneSolution-phase complexForms a dark red solution, indicating adduct formation. samaterials.com

While less common than N- and O-donor adducts, complexes of WOCl₄ with softer phosphorus and arsenic ligands have also been prepared.

Diarsines: A notable example that has been authenticated by X-ray crystallography is the complex formed with the bidentate diarsine ligand o-phenylenebis(dimethylarsine), o-C₆H₄(AsMe₂)₂. soton.ac.uk The resulting complex, [WOCl₄{o-C₆H₄(AsMe₂)₂}], is a green, pentagonal bipyramidal molecule. soton.ac.ukresearchgate.net In this structure, the tungsten atom is seven-coordinate, with the oxo and one chloro ligand occupying the axial positions. soton.ac.uk

Ligand TypeExample LigandResulting AdductKey Findings
Diarsineo-C₆H₄(AsMe₂)₂[WOCl₄{o-C₆H₄(AsMe₂)₂}]A seven-coordinate, pentagonal bipyramidal complex. soton.ac.ukresearchgate.net

Reactivity Towards Protic Solvents and Hydrolysis Mechanisms

This compound is highly sensitive to moisture and reacts with protic solvents. wikipedia.org

Hydrolysis: Exposure to water or even moist air leads to rapid hydrolysis. chemicalbook.comwikipedia.org This reaction proceeds through the sequential substitution of chloride ligands, initially forming tungsten dichloride dioxide (WO₂Cl₂) and ultimately yielding tungsten trioxide (WO₃). chemicalbook.comwikipedia.orgtungstic-acid.com The hydrolysis can be controlled under specific conditions. For example, the very slow diffusion of air into a solution of the N-heterocyclic carbene adduct [WOCl₄(Idipp)] results in its controlled hydrolysis to form [WO₂Cl₂(Idipp)], which has been crystallographically characterized. nih.govnih.gov This reaction demonstrates a stepwise pathway for the hydrolysis of WOCl₄ complexes.

Reaction with Alcohols: WOCl₄ reacts with alcohols, leading to the formation of dialkoxy derivatives. asianpubs.orgiaea.org These reactions typically yield compounds with the general formula (RO)₂WOCl₂, where R is an alkyl group. asianpubs.org

Redox Reactions and Tungsten Reduction Pathways in Complexation

Although the tungsten in WOCl₄ is in its highest oxidation state (+6), some reactions involving this compound can lead to the reduction of the metal center.

Electrochemical Reduction: In a sodium chloride saturated sodium chloroaluminate melt, WOCl₄ undergoes a reversible, one-electron reduction process to form a tungsten(V) oxychloride species, believed to be [WOCl₅]²⁻. osti.gov This demonstrates a clear pathway for the reduction of the W(VI) center while retaining the oxo ligand.

Competition with Complexation: In reactions with certain ligands, particularly soft donors, there can be a competition between the formation of a stable adduct and redox chemistry where the ligand reduces the high-valent metal center. soton.ac.uk However, the introduction of an oxide ligand in WOCl₄, when compared to WCl₆, can inhibit the oxidation of some substrates, such as ureas, thereby stabilizing the W(VI) oxidation state. unipi.it In other systems, reactions of tungsten(VI) precursors with certain organic molecules have been shown to produce tungsten(V) and tungsten(IV) derivatives. unipi.it

Comparative Coordination Chemistry with Related Tungsten Chalcogenide Halides

The coordination chemistry of this compound is part of a broader family of tungsten(VI) chalcogenide halides with the general formula WEX₄, where E represents a chalcogen (O, S, Se). soton.ac.uk A comparative analysis of their coordination behavior reveals subtle yet significant differences in Lewis acidity, stability of adducts, and reactivity, which are influenced by the nature of the chalcogen atom.

The primary analogues for comparison are tungsten(VI) thiochloride (WSCl₄) and tungsten(VI) seleno-chloride (WSeCl₄). Like WOCl₄, these compounds are Lewis acidic and readily form adducts with a variety of neutral donor ligands. soton.ac.uksoton.ac.uk However, the stability and structure of these complexes can differ, providing insight into the electronic and steric effects imposed by the chalcogen ligand.

Studies comparing adducts of WOCl₄ and WSCl₄ with neutral nitrogen- and oxygen-donor ligands, such as phosphine oxides and pyridines, have shown that the complexes formed are often isostructural. soton.ac.ukresearchgate.net For instance, with monodentate ligands, both WOCl₄ and WSCl₄ typically form six-coordinate octahedral complexes of the type [WECl₄(L)], where the neutral donor ligand is positioned trans to the W=E bond. researchgate.net Spectroscopic and structural data from these comparable complexes suggest that there is little significant difference in the Lewis acidity between the WOCl₄ and WSCl₄ moieties. soton.ac.ukresearchgate.net

However, differences in reactivity and stability become more apparent with other types of ligands and under certain conditions. For example, in reactions with some dithioethers, WOCl₄ is more prone to being reduced to tungsten(V), forming species like [WOCl₃(dithioether)], whereas WSCl₄ tends to form stable dinuclear tungsten(VI) complexes, [{WSCl₄}₂(μ-dithioether)]. soton.ac.uknih.gov This suggests that the W=O group may render the tungsten center more susceptible to reduction compared to the W=S group under specific circumstances.

When extending the comparison to tungsten(VI) seleno-chloride (WSeCl₄), the trend in Lewis acidity becomes clearer. Experimental and computational data indicate that WSeCl₄ is a weaker Lewis acid compared to both WOCl₄ and WSCl₄. rsc.org Consequently, the coordination complexes of WSeCl₄ are generally less stable, both in solution and in the solid state, than their oxo- and thio-chloride counterparts. rsc.org This reduced stability can make the isolation and characterization of WSeCl₄ adducts more challenging.

The coordination number can also vary. While six-coordination is common for all three chalcogenide halides, seven-coordinate complexes, often with a pentagonal bipyramidal geometry, have been identified, particularly with bidentate ligands like 2,2'-bipyridyl. researchgate.netrsc.org Spectroscopic evidence suggests that [WOCl₄(2,2'-bipy)], [WSCl₄(2,2'-bipy)], and [WSeCl₄(2,2'-bipy)] are all likely seven-coordinate. researchgate.netrsc.org

The table below summarizes the key comparative aspects of the coordination chemistry of WOCl₄ and its related chalcogenide halides.

PropertyThis compound (WOCl₄)Tungsten(VI) Thiochloride (WSCl₄)Tungsten(VI) Seleno-chloride (WSeCl₄)
Relative Lewis Acidity Strong; comparable to WSCl₄ soton.ac.ukresearchgate.netStrong; comparable to WOCl₄ soton.ac.ukresearchgate.netWeaker than WOCl₄ and WSCl₄ rsc.org
Stability of Adducts Generally stable soton.ac.ukGenerally stable, but can be less stable than WOCl₄ adducts soton.ac.ukSignificantly less stable than WOCl₄ and WSCl₄ adducts rsc.org
Typical Coordination Number 6 (octahedral), 7 (pentagonal bipyramidal) researchgate.net6 (octahedral), 7 (pentagonal bipyramidal) researchgate.net6 (octahedral), 7 (pentagonal bipyramidal) rsc.org
Reactivity with Thioethers Can lead to reduction to W(V) species soton.ac.uknih.govForms stable W(VI) dinuclear adducts soton.ac.uknih.govData not widely available, but instability is expected.
Typical Complex Structure [WOCl₄(L)] (monodentate), [{WOCl₄}₂(L-L)] (bidentate bridging)[WSCl₄(L)] (monodentate), [{WSCl₄}₂(L-L)] (bidentate bridging)[WSeCl₄(L)] (monodentate)

Structural Elucidation and Characterization of Tungsten Vi Oxychloride and Its Complexes

Solid-State and Molecular Structures of WOCl4

The arrangement of atoms in both the solid state and in discrete molecular units defines the chemical behavior of tungsten(VI) oxychloride.

In the solid state, this compound exhibits a polymeric structure. This extended network is composed of square pyramidal WOCl4 units that are weakly linked together. wikipedia.orgsoton.ac.uk The connection between these monomeric units occurs through asymmetric tungsten-oxygen bridges (W=O…W), creating a chain-like structure. soton.ac.uk The tungsten atom sits (B43327) at the center of a square base formed by four chlorine atoms, with an oxygen atom in the apical position. While the solid is polymeric, it is conceptualized as being built from these weakly associated monomers. wikipedia.org In solution with coordinating solvents or in the presence of Lewis bases, WOCl4 can form discrete monomeric adducts. wikipedia.org

X-ray crystallography has been instrumental in determining the precise atomic arrangement in WOCl4 and its derivatives. This compound crystallizes in the tetragonal space group I4. researchgate.net In this structure, each tungsten atom is surrounded by four chlorine atoms and two oxygen atoms in a distorted octahedral geometry. researchgate.net This arrangement is also observed in the isostructural tungsten(VI) oxybromide (WOBr4). researchgate.net

The coordination geometry around the tungsten center is frequently a distorted octahedron in its complexes. For instance, in the complex [WOCl4(OPPh3)], the tungsten atom is six-coordinate with the triphenylphosphine (B44618) oxide ligand positioned trans to the strongly bonded oxo ligand. soton.ac.ukresearchgate.net The formation of complexes with various neutral N- and O-donor ligands, such as pyridine (B92270) and 2,2'-bipyridyl, has been documented, leading to six- or seven-coordinate species. soton.ac.ukresearchgate.net In dinuclear complexes like [{WOCl4}2(µ-Ph2P(O)(CH2)P(O)Ph2)], two WOCl4 units are bridged by a diphosphine dioxide ligand, with each tungsten center maintaining a six-coordinate geometry. soton.ac.ukresearchgate.net

Detailed crystallographic data for a representative complex, [WOCl4(OPPh3)], is provided below, illustrating the typical bond lengths and angles that define its molecular structure.

Table 1: Selected Bond Lengths and Angles for [WOCl4(OPPh3)]

Parameter Value
Bond Lengths (Å)
W1-O1 (oxo) 1.6841(16)
W1-O2 (phosphine oxide) 2.1041(14)
W1-Cl1 2.3457(5)
W1-Cl2 2.3012(6)
W1-Cl3 2.2935(6)
W1-Cl4 2.3148(6)
Bond Angles (°)
O1-W1-O2 178.33(8)
Cl2-W1-Cl1 87.76(2)
Cl3-W1-Cl2 92.66(2)
Cl3-W1-Cl4 90.98(2)
Cl4-W1-Cl1 86.61(2)
O1-W1-Cl (average) 95.35
O2-W1-Cl (average) 84.66

Data sourced from Greenacre et al. (2019). researchgate.net

Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to probe the vibrational and electronic properties of WOCl4 and its complexes, providing insights that complement crystallographic data.

Vibrational spectroscopy is a powerful tool for identifying the characteristic bonds within a molecule. For this compound and its complexes, the most prominent vibrational modes are the W=O and W-Cl stretching frequencies.

The Raman spectrum of crystalline WOCl4 is consistent with its known structure featuring asymmetric tungsten-oxygen bridges. researchgate.net In adducts such as [WOCl4(Idipp)] (where Idipp is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), a strong band attributable to the W=O stretch is observed around 930 cm⁻¹. acs.org The W-Cl stretching modes for this complex appear at approximately 384 and 362 cm⁻¹. acs.org In thioether complexes like [(WOCl4)2{iPrS(CH2)2SiPr}], the W=O stretching frequency is observed around 998 cm⁻¹, with the W-Cl stretch at 352 cm⁻¹. soton.ac.uk Similarly, for phosphine (B1218219) oxide complexes such as [WOCl4(OPPh3)], the W=O stretch is found near 981 cm⁻¹ and the W-Cl stretch at 338 cm⁻¹. soton.ac.uk

Table 2: Characteristic Infrared Frequencies (cm⁻¹) for WOCl4 and its Complexes

Compound ν(W=O) ν(W-Cl)
[WOCl4(Idipp)] ~930 384, 362
[(WOCl4)2{iPrS(CH2)2SiPr}] 998 352
[WOCl4(OPPh3)] 981 338

Data compiled from multiple sources. soton.ac.ukacs.orgsoton.ac.uk

NMR spectroscopy is invaluable for characterizing the ligand environment in diamagnetic tungsten(VI) complexes in solution.

¹H NMR: The coordination of organic ligands to the WOCl4 moiety is readily confirmed by ¹H NMR spectroscopy. For example, in the complex formed with 1,2-bis(isopropylthio)ethane, [(WOCl4)2{iPrS(CH2)2SiPr}], the proton signals for the isopropyl and ethylene (B1197577) groups are observed at δ = 3.20 (septet), 2.90 (singlet), and 1.34 (doublet) ppm in CD2Cl2. soton.ac.uk The formation of the N-heterocyclic carbene adduct [WOCl4(Idipp)] is supported by the characteristic shifts of the ligand's protons in C6D6. acs.org

³¹P{¹H} NMR: For complexes containing phosphorus-based ligands, ³¹P{¹H} NMR is particularly informative. The coordination of phosphine oxides to WOCl4 results in a significant downfield shift of the ³¹P signal compared to the free ligand. For instance, the ³¹P{¹H} NMR spectrum of [WOCl4(OPPh3)] in CDCl3 shows a singlet at δ = +46.6 ppm. soton.ac.uk Similarly, the complex with trimethylphosphine (B1194731) oxide, [WOCl4(OPMe3)], exhibits a signal at δ = +64.2 ppm. soton.ac.uk These substantial coordination shifts are indicative of strong Lewis acid-base interactions between the tungsten center and the phosphoryl group. soton.ac.uk

Table 3: ³¹P{¹H} NMR Chemical Shifts for WOCl4-Phosphine Oxide Complexes

Compound Solvent Chemical Shift (δ/ppm)
[WOCl4(OPPh3)] CDCl3 +46.6
[WOCl4(OPMe3)] CDCl3 +64.2
[{WOCl4}2(µ-Ph2P(O)(CH2)P(O)Ph2)] CDCl3 +44.6
[{WOCl4}2(µ-Ph2P(O)(CH2)2P(O)Ph2)] CDCl3 +53.2

Data sourced from Greenacre et al. (2019). soton.ac.uk

XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the constituent elements. This technique has been applied to study WOCl4, particularly in the context of its use as an electrode material in chloride-ion batteries. researchgate.net

Analysis of the W 4f and Cl 2p core level spectra allows for the monitoring of changes in the chemical state of tungsten and chlorine during electrochemical processes. For a pristine WOCl4 electrode, the XPS spectrum shows characteristic peaks for W(VI). researchgate.net Upon electrochemical cycling, shifts in the binding energies of the W 4f and Cl 2p peaks are observed, which have been interpreted as evidence for the reversible transfer of chloride ions and a corresponding change in the tungsten oxidation state. researchgate.net Specifically, the W 4f core level spectrum for W(VI) in oxides typically shows the W 4f7/2 peak at approximately 35.90 eV and the W 4f5/2 peak at 38.05 eV. rsc.org

X-ray Diffraction (XRD) for Phase and Structural Identification

X-ray Diffraction (XRD) has been instrumental in elucidating the solid-state structure of this compound (WOCl₄). In the solid phase, WOCl₄ is a polymeric compound. The crystal structure consists of individual square pyramidal WOCl₄ units that are linked together to form chains. This linkage occurs through asymmetric W=O···W bridges, where a tungsten atom of one monomer weakly interacts with the oxygen atom of an adjacent monomer. This results in a structure with alternating short, covalent W≡O bonds within the square pyramidal monomer and long, weaker W---O interactions that form the polymer chain. The tungsten atom is positioned above the plane formed by the four chlorine atoms, oriented towards the terminal oxido group.

Advanced Structural Studies of Coordination Complexes

As a potent Lewis acid, this compound readily forms adducts with various Lewis bases, leading to a diverse range of coordination complexes. Advanced structural studies, primarily single-crystal X-ray diffraction, have been crucial in determining the precise geometries of these complexes, which commonly feature six or seven-coordinate tungsten centers.

Distorted Octahedral and Pentagonal Bipyramidal Geometries

The coordination of a neutral donor ligand to the tungsten center in WOCl₄ typically results in the formation of six-coordinate complexes with a distorted octahedral geometry. In these complexes, the donor ligand usually occupies the position trans to the strongly bonded W=O group. A representative example is the complex [WOCl₄(OPPh₃)], formed with the ligand triphenylphosphine oxide. The structure shows the tungsten atom in a distorted octahedral environment, with the OPPh₃ ligand positioned opposite the oxido group. The tungsten atom is displaced from the plane of the four chlorine atoms towards the oxygen of the W=O bond.

Selected Bond Lengths for [WOCl₄(OPPh₃)]
BondLength (Å)
W=O1.6841(16)
W-OP2.1041(14)

While six-coordination is common, this compound can also form seven-coordinate complexes, particularly with bidentate ligands. Spectroscopic data suggest that the complex formed with 2,2'-bipyridyl, [WOCl₄(2,2'-bipy)], is seven-coordinate. These seven-coordinate species can adopt geometries such as a pentagonal bipyramid. This geometry features five ligands in an equatorial plane with two axial ligands. The formation of such higher coordination number complexes is observed with certain phosphine and arsine ligands.

Cyclic Trimer Formations (e.g., [W₃O₃(µ-O)₃Cl₆(OPMe₃)₃])

Under certain conditions, coordination complexes of this compound can undergo further reactions. For instance, the complex [WOCl₄(OPMe₃)] can decompose in solution to yield a unique cyclic trimer. Single-crystal X-ray diffraction analysis identified this product as [W₃O₃(µ-O)₃Cl₆(OPMe₃)₃].

The core of this complex is a six-membered W₃O₃ ring, where tungsten and oxygen atoms alternate. The structure is characterized by very asymmetric oxido-bridges connecting the tungsten centers. Each tungsten atom maintains a distorted octahedral coordination geometry. It is bonded to a terminal oxygen atom, two bridging oxygen atoms, two chlorine atoms, and one trimethylphosphine oxide (OPMe₃) ligand.

Selected Bond Lengths and Angles for the [W₃O₃(µ-O)₃Cl₆(OPMe₃)₃] Trimer.
ParameterAtom Pair/GroupValue (Å or °)
Bond Length (Å)W-Cl (average)~2.35
W-O (terminal, W=O)1.710(2) - 1.7167(19)
W-O (bridging, short)1.7539(18) - 1.7669(19)
W-O (bridging, long)2.2211(18) - 2.2301(18)
W-O (phosphine oxide)2.0681(19) - 2.0817(18)
P-O (phosphine oxide)-
Bond Angle (°)W-O-W (bridging)152.97(11) - 154.90(11)
O-W-O (bridging)85.01(8) - 86.07(8)

Theoretical and Computational Chemistry of Tungsten Vi Oxychloride

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has been extensively used to investigate the electronic structure and bonding characteristics of Tungsten(VI) oxychloride and its derivatives. These computational studies provide a quantum-mechanical description of the molecule, clarifying the nature of its chemical bonds and the distribution of electron density.

In studies of adducts formed between WOCl₄ and N-heterocyclic carbenes (NHCs), such as [WOCl₄(Idipp)] (where Idipp is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), DFT calculations have been crucial. acs.org These analyses support experimental data suggesting a six-coordinate species where the NHC ligand is positioned cis to the oxo ligand. acs.org The computational investigation of the bonding reveals that the interaction between the tungsten metal center and the carbene ligand is predominantly σ-donor in nature. acs.org This finding is essential for understanding the stability and reactivity of such complexes.

Furthermore, first-principles DFT calculations have been applied to the bulk phase of quasi-one-dimensional WOCl₄ to explore its electronic properties in the context of ferroelectricity. aps.org These studies are fundamental to understanding the anisotropic bonding structures that give rise to its physical phenomena. aps.org The calculations confirm that the computed lattice constants for WOCl₄ are in reasonable agreement with experimental data, showing a mismatch of less than 3.1%. aps.org

Table 1: Comparison of Theoretical and Experimental Lattice Constants for WOCl₄

ParameterComputed Value (Å) aps.orgExperimental Value (Å) aps.org
aData not specified in sourceData not specified in source
bData not specified in sourceData not specified in source
cData not specified in sourceData not specified in source
Mismatch< 3.1%N/A
Note: While the source states a mismatch of less than 3.1%, it does not provide the specific lattice parameters.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry offers powerful methods to map out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For this compound, computational approaches have been used to probe the transformation pathways it undergoes.

A notable example is the computational study of the hydrolysis of the [WOCl₄(Idipp)] adduct. acs.org While rapid exposure of this complex to the atmosphere leads to complete decomposition, slow diffusion of moisture allows for a controlled hydrolysis to form [WO₂(Idipp)]. acs.org This transformation is unusual for high oxidation state complexes, which typically decompose entirely. acs.org DFT calculations were employed to investigate this reaction, revealing a plausible, low-energy pathway for the hydrolysis mechanism. acs.org Such computational probing provides a step-by-step energetic profile of the reaction, identifying transition states and intermediates that are often too transient to be observed experimentally. These studies are critical for controlling reaction outcomes and designing synthetic pathways. acs.orgescholarship.org

Theoretical Prediction of Physical Phenomena (e.g., Ferroelectricity, Piezoelectricity)

Beyond chemical reactivity, theoretical methods are used to predict and understand the physical properties of materials. DFT calculations have identified WOCl₄ as part of a family of quasi-one-dimensional ferroelectric transition metal oxytetrahalides. aps.org Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, a property with significant potential for applications in memory and sensor technologies.

The theoretical investigation into this material class highlights their relatively simple structures, which allow for an intuitive understanding of how anisotropic bonding contributes to ferroelectric behavior. aps.org The study confirms the ferroelectric nature of bulk WOCl₄. aps.org

The reversal of polarization in a ferroelectric material occurs via the movement of domain walls. The energy associated with these walls and the pathway of their movement are critical parameters for practical applications. Computational methods like the Nudged Elastic Band (NEB) method are employed to find the minimum energy path (MEP) and the transition state between two states, such as the "up" and "down" polarization states in a ferroelectric material. scm.comstackexchange.comuniv-lille.fr The NEB method works by optimizing a series of intermediate structures (images) between the initial and final states, connected by springs to ensure continuity of the path. stackexchange.comuniv-lille.fr

For WOCl₄, DFT calculations have been used to determine the domain wall energy. The computed value is 0.40 mJ/m², which is significantly smaller than that of a conventional ferroelectric like Lead Titanate (PbTiO₃), which has a domain wall energy of 404 mJ/m². aps.org This low domain wall energy suggests that the polarization reversal in WOCl₄ could be achieved with relatively low energy input. The calculations also show that there is almost no reduction in polarization at the interface, resulting in an atomically sharp domain wall, a feature consistent with the small energy difference between the ferroelectric and antiferrodistortive structures. aps.org

Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. This property is intrinsically linked to ferroelectricity. The piezoelectric response is quantified by the piezoelectric tensor, with components such as d₃₃ representing the strain generated in the polarization direction in response to an electric field applied in the same direction.

First-principles calculations have been performed to compute the piezoelectric tensor for WOCl₄. aps.org These studies found a significant d₃₃ component for WOCl₄ and related insulating materials. aps.org The calculated values are comparable to those of well-known piezoelectric materials, indicating the potential of this compound for electromechanical applications. aps.org

Table 2: Calculated Piezoelectric Coefficient (d₃₃) for WOCl₄ and Comparison Materials

MaterialCalculated/Reported d₃₃ (pC/N)Source
WOCl₄ Significant, comparable to PbTiO₃ aps.org
PbTiO₃62-80 aps.org
ZnO8 aps.org
Note: The source describes the d₃₃ value for WOCl₄ as "significant" and "comparable" to PbTiO₃ but does not provide a specific numerical value in the abstract or main body of the paper. aps.org

Advanced Applications of Tungsten Vi Oxychloride in Chemical Research

Catalysis and Organometallic Transformations

Tungsten(VI) oxychloride is a foundational compound for generating highly active catalytic species for a range of organometallic transformations. Its utility stems from its ability to be readily converted into tungsten carbenes, phenoxide complexes, and other derivatives that drive key chemical reactions.

Olefin Metathesis Reactions (Precursors to Tungsten Carbenes)

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments. nih.gov Tungsten-based catalysts, particularly high-oxidation-state tungsten alkylidene (carbene) complexes, are highly efficient for these transformations. researchgate.net this compound is a crucial starting material for the synthesis of these catalytically active species.

Research has shown that WOCl₄ can act as a precatalyst for metathesis reactions, such as the ethenolysis of methyl oleate (B1233923) when combined with methylating agents. mdpi.com The core of its function lies in its conversion to a tungsten alkylidene. A primary route to catalytically active species involves the reaction of WOCl₄ with N-heterocyclic carbenes (NHCs). For instance, the reaction of WOCl₄ with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (Idipp) yields the 1:1 adduct, [WOCl₄(Idipp)]. rsc.orgwikipedia.orgrsc.org This adduct is a precursor to the active catalyst. Computational studies support that the most stable isomer of this adduct features the NHC ligand cis to the oxo group, a key structural detail for its subsequent reactivity. rsc.orgrsc.org The formation of these tungsten(VI) NHC complexes is a critical step, as the NHC ligand stabilizes the metal center and modulates its catalytic activity. While these initial adducts are often highly moisture-sensitive, they represent a vital entry point into the catalytic cycle of olefin metathesis. rsc.orgwikipedia.org

Table 1: this compound as a Precursor in Olefin Metathesis This interactive table summarizes key findings on the use of WOCl₄ in generating olefin metathesis catalysts.

Precursor System Target Reaction Key Finding Reference
WOCl₄ / SnMe₄ Methyl Oleate Ethenolysis Serves as an effective precatalyst for the metathesis of fatty acid esters. mdpi.com
WOCl₄ / Idipp N/A (Carbene Synthesis) Forms a 1:1 adduct, [WOCl₄(Idipp)], a direct precursor to tungsten carbene complexes. rsc.orgwikipedia.orgrsc.org

Polymerization Catalysis (e.g., Alkynes, Dicyclopentadiene)

The catalytic activity of systems derived from this compound extends significantly to polymerization reactions, most notably the Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins and the polymerization of alkynes. rsc.org

In the context of ROMP, WOCl₄ has been extensively studied as a catalyst or procatalyst for the polymerization of dicyclopentadiene (B1670491) (DCPD). nih.gov It can initiate the polymerization of DCPD even without a co-catalyst, although its activity is enhanced when paired with a reducing organometallic co-catalyst like an organotin or organoaluminum compound. nih.govorganic-chemistry.org For example, catalyst systems comprising WOCl₄ and organosilicon compounds have been employed for the synthesis of linear polydicyclopentadiene with high yields and a predominantly cis double bond configuration. nih.gov

Furthermore, modifying WOCl₄ by reacting it with phenoxides (OAr) yields a class of well-defined procatalysts, WOCl₄-ₓ(OAr)ₓ. researchgate.net When activated with trialkyltin hydrides (R₃SnH), these complexes are capable of bulk-polymerizing DCPD with polymer yields reaching as high as 99.5%. researchgate.netnih.gov The catalytic activity can be tuned by altering the electronic properties of the phenoxide ligand. researchgate.net

While direct catalysis of alkyne polymerization by WOCl₄ is less detailed, it is a key precursor for the synthesis of tungsten alkylidyne complexes, which are the active catalysts in alkyne metathesis. nih.govresearchgate.net Schrock-type catalysts, such as [Me₃C≡CW(OCMe₃)₃], are among the most widely used for alkyne metathesis and are reliably synthesized in several steps from tungsten halides like WCl₆, a compound closely related to and sometimes derived from WOCl₄. nih.govmdpi.com These catalysts are effective in ring-opening alkyne metathesis polymerization (ROAMP) and acyclic diyne metathesis polymerization (ADIMET). nih.gov

Table 2: Polymerization Catalysis using WOCl₄-Derived Systems This interactive table provides examples of polymerization reactions catalyzed by systems based on this compound.

Monomer Catalyst System Polymer Type Key Research Finding Reference
Dicyclopentadiene (DCPD) WOCl₄ / Organosilicon compounds Linear Polydicyclopentadiene Produces a polymer with prevailingly cis double bonds and good thermal properties. nih.gov
Dicyclopentadiene (DCPD) WOCl₄-ₓ(OAr)ₓ / R₃SnH Polydicyclopentadiene Achieves very high polymer yields (≥99.5%) in bulk polymerization. researchgate.netnih.gov

Organic Synthesis Promoting Specific Conversions (e.g., Dithiolanes, Dithianes)

The application of this compound as a Lewis acid catalyst for specific organic transformations, such as the formation of dithiolanes and dithianes from carbonyl compounds and dithiols (thioacetalization), is not extensively documented in the reviewed scientific literature. While metal halides like TiCl₄, SnCl₄, and AlCl₃ are common Lewis acid catalysts for a wide range of organic reactions, including C-C and C-heteroatom bond formations, the specific use of WOCl₄ for promoting C-S bond formation in this context is not a prominent feature of its reported applications. researchgate.net Research into tungsten-catalyzed reactions often focuses on its utility in oxidation, metathesis, or polymerization, rather than thioacetalization. wikipedia.orgnih.gov The construction of C-S bonds typically relies on catalysts based on other metals, such as copper or palladium.

Materials Science and Thin Film Deposition

In materials science, this compound is a valuable precursor for the synthesis of tungsten-based functional materials, particularly tungsten oxides, through various deposition and synthesis techniques.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors for Tungsten Oxides and Metals

This compound serves as a precursor for the deposition of tungsten oxide (WO₃) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), although often indirectly. While simple inorganic precursors like WF₆ and WCl₆ are more commonly used directly, WOCl₄ is frequently employed to synthesize more complex, single-source precursors with tailored properties. rsc.org

For instance, aryloxide complexes of tungsten, which are suitable for Aerosol-Assisted CVD (AACVD), have been prepared by reacting WOCl₄ with substituted phenols. rsc.org These organometallic derivatives are designed to have improved volatility and decomposition characteristics compared to the parent oxychloride. Similarly, reactions of WOCl₄ with salicylic (B10762653) acids have been used to produce ditungsten and monotungsten complexes that were subsequently evaluated as single-source precursors for the CVD of tungsten oxide films. nih.gov These films, after deposition and sintering, yield stoichiometric WO₃, which has applications in electrochromic devices and as a photocatalyst. nih.gov

In the realm of ALD, which requires self-limiting surface reactions for atomic-layer control, fluorine-free precursors are highly sought after to avoid substrate corrosion and film contamination. While much of the development in fluorine-free ALD has focused on WCl₆ and WCl₅, the principles of precursor design involving oxygen-containing ligands derived from WOCl₄ are relevant for creating next-generation ALD precursors. wikipedia.org The goal is to create volatile and reactive molecules that can deposit high-purity tungsten or tungsten oxide films at controlled temperatures.

Table 3: WOCl₄ in the Synthesis of CVD/ALD Precursors This interactive table highlights the role of WOCl₄ as a starting material for advanced deposition precursors.

Precursor Type Synthesis from WOCl₄ Deposition Method Deposited Material Reference
Tungsten Aryloxide Complexes Reaction with ArOH AACVD Substoichiometric WO₃₋ₓ films rsc.org

Precursors for Sol-Gel Processes in Functional Material Synthesis

The sol-gel process is a versatile wet-chemical technique used to fabricate ceramic and glass materials from molecular precursors. This compound is an effective precursor for the sol-gel synthesis of tungsten oxide (WO₃) thin films.

The process typically involves the reaction of WOCl₄ with an alcohol, such as isopropanol. This reaction leads to the formation of oligomeric species with the general formula [WOCl₄₋ₓ(OR)ₓ]ₙ. The structure and size of these oligomers can be controlled by the nature of the alcohol used; bulkier alkyl groups tend to result in more homogeneous films. Subsequent hydrolysis of these molecular precursors transforms them into colloidal solutions, or "sols." These sols can then be easily deposited onto substrates using techniques like dip-coating to form a "gel" film.

After deposition, the amorphous tungsten oxide films can be calcined to produce crystalline WO₃. These films exhibit valuable functional properties, such as electrochromism, making them suitable for applications like smart windows and display devices. The films can also be converted into crystalline hydrates (WO₃·nH₂O) at room temperature simply by exposure to a humid atmosphere. This method provides a low-temperature, solution-based route to functional tungsten oxide materials, offering an alternative to high-vacuum deposition techniques.

Electrochromic Devices and Electrode Materials

This compound (WOCl₄) serves as a critical precursor material in the fabrication of electrochromic devices, primarily through its use in creating tungsten trioxide (WO₃) thin films. The electrochromic properties of the final device are intrinsically linked to the quality and morphology of the WO₃ layer, which can be precisely controlled through the synthesis process involving WOCl₄.

One prominent method for this application is the sol-gel process. In this technique, this compound is dissolved in a suitable solvent, such as anhydrous isopropanol, to form a precursor solution. frontiersin.orgfrontiersin.org This solution is then deposited onto a conductive substrate, like indium tin oxide (ITO) coated glass, using methods such as spin coating. frontiersin.org Subsequent heat treatment, or annealing, at specific temperatures (e.g., 100°C, 300°C, and 500°C) transforms the precursor film into a tungsten trioxide film. frontiersin.orgfrontiersin.org The annealing temperature plays a crucial role in determining the structural and electrochemical properties of the resulting WO₃ electrode and, consequently, the performance of the electrochromic device. frontiersin.org

Research has demonstrated that WO₃ thin films derived from WOCl₄ exhibit significant changes in their optical properties upon the application of a voltage, forming the basis of their use in smart windows and displays. frontiersin.orgmdpi.com The electrochromic effect arises from the intercalation and deintercalation of ions (e.g., Li⁺) into the WO₃ film, a process facilitated by the material's specific nanostructure. arxiv.org The use of WOCl₄ as a precursor allows for the formation of amorphous or nanocrystalline WO₃ films, which can offer enhanced ion diffusion and a larger surface area for charge transfer reactions, leading to improved electrochromic performance. d-nb.info

The high reactivity of this compound also makes it a suitable candidate for deposition techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). Its high vapor pressure allows for the controlled deposition of WO₃ or tungsten metal layers, offering an advantage over other precursors like tungsten hexachloride (WCl₆) due to a reduced number of reactive chloride groups during the deposition process.

Energy Storage Technologies

This compound has emerged as a promising candidate for advanced energy storage applications, particularly as a cathode material in the burgeoning field of chloride-ion batteries (CIBs).

Cathode Materials in Chloride-Ion Batteries (CIBs)

Recent research has identified this compound (WOCl₄) as a viable cathode material for rechargeable chloride-ion batteries. d-nb.inforesearchgate.net CIBs represent a new frontier in battery technology, with the potential for high volumetric energy density and reliance on more abundant elements compared to lithium-ion batteries. d-nb.info

In a typical CIB setup utilizing WOCl₄, the cathode is prepared by mechanically milling commercial WOCl₄ powder with a conductive carbon additive, such as Super P, to enhance electronic conductivity. d-nb.info A common composition for the cathode composite is an 80:20 ratio of WOCl₄ to carbon. d-nb.info This composite is then used to fabricate the positive electrode in a half-cell configuration, often with a lithium metal anode and a specialized electrolyte like 3 M Pyr₁₄Cl in a mixture of propylene (B89431) carbonate (PC) and ethylene (B1197577) carbonate (EC). d-nb.inforesearchgate.net

Initial studies have demonstrated the electrochemical activity of WOCl₄ in a CIB system. These batteries operate based on the reversible transfer of chloride ions between the cathode and the anode. The tetragonal crystal structure of WOCl₄ is considered to be beneficial for its stability during electrochemical cycling. researchgate.netresearchgate.net

The electrochemical performance of a WOCl₄ cathode is a key area of investigation. In early-stage research, cells with a WOCl₄ cathode exhibited an initial discharge capacity of 120 mAh g⁻¹. researchgate.net After 50 cycles, a reversible capacity of 90 mAh g⁻¹ was maintained, which corresponds to a capacity retention of 75%. researchgate.net These findings underscore the potential of this compound as a cathode material for next-generation energy storage.

Table 1: Electrochemical Performance of WOCl₄ Cathode in a Chloride-Ion Battery

Parameter Value Reference
Initial Discharge Capacity 120 mAh g⁻¹ researchgate.net
Reversible Capacity (after 50 cycles) 90 mAh g⁻¹ researchgate.net
Capacity Retention (after 50 cycles) 75% researchgate.net
Cycling Voltage Range 0.5 - 3.9 V d-nb.inforesearchgate.net

Electrochemical Cycling and Conversion Mechanisms

The operation of a this compound cathode in a chloride-ion battery involves a complex conversion mechanism. d-nb.inforesearchgate.net During the discharge process, chloride ions are shuttled from the anode to the WOCl₄ cathode. This process involves the reduction of the tungsten species.

Cyclic voltammetry studies show distinct reduction and oxidation peaks, although the peak positions tend to shift and their intensities decrease in subsequent cycles, suggesting some irreversible phase changes, particularly in the initial cycles. d-nb.inforesearchgate.net The first discharge profile typically shows a sloping voltage curve with a plateau-like region. researchgate.net

Post-mortem analysis of cycled electrodes using techniques such as X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) has provided insights into the conversion reaction. d-nb.inforesearchgate.net These analyses reveal that during the initial discharge, WO₃-type species are formed irreversibly. d-nb.info Following this initial transformation, the tungsten chloride species participate in the reversible electrochemical shuttling of chloride ions. d-nb.info The probable discharge products are a mixture of WO₃ and WClₓ (where x can be 4, 5, or 6). d-nb.info

A significant challenge in the electrochemical cycling of WOCl₄ cathodes is the substantial volume change associated with the conversion between different tungsten chloride and oxide species. d-nb.info This volume expansion can lead to the electrical disconnection of the active material from the conductive carbon matrix, resulting in capacity fading over repeated cycles. d-nb.info The impedance of the cell has been observed to increase after the first discharge and does not fully recover upon charging, which is consistent with structural and resistive changes within the electrode. d-nb.info Further research is focused on mitigating these volume changes and potential dissolution of electrode material into the electrolyte to enhance the long-term cycling stability of WOCl₄-based cathodes. d-nb.info

Table 2: Chemical Compounds Mentioned

Compound Name Formula
This compound WOCl₄
Tungsten trioxide WO₃
Isopropanol C₃H₈O
Indium tin oxide In₂O₃:SnO₂
Tungsten hexachloride WCl₆
Propylene carbonate C₄H₆O₃
Ethylene carbonate C₃H₄O₃
Pyr₁₄Cl C₁₀H₂₀ClN
Lithium Li
Super P (Carbon black) C
Tungsten W

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity

While established methods for synthesizing Tungsten(VI) oxychloride exist, such as the reaction of tungsten trioxide with thionyl chloride or tungsten hexachloride with oxygen sources, future research will likely focus on developing more refined and selective synthetic routes. wikipedia.org The goal is to achieve greater control over product purity and morphology, which are critical for high-performance applications.

Current high-yield syntheses provide a strong foundation, but opportunities for improvement remain. semanticscholar.org Future work could explore:

Low-temperature and solution-phase methods: Developing synthetic strategies that avoid harsh conditions could lead to the formation of novel polymorphs or nanostructures with unique properties. digitellinc.comresearchgate.net

Precursor design: The structure of the tungsten precursor can directly influence the crystalline phase of the final product. acs.org Research into new precursors could provide a pathway to selectively synthesize specific this compound derivatives.

Selective derivatization: Creating dialkoxy and other derivatives from WOCl₄ by reacting it with alcohols and other organic compounds is an area ripe for exploration. iaea.orgresearchgate.net Fine-tuning these reactions to achieve higher selectivity for specific substitution patterns is a key challenge.

Enhanced synthetic control will not only provide purer materials but also enable the production of this compound with tailored properties for specific applications.

Exploration of New Ligand Architectures for Tunable Reactivity

The reactivity of the tungsten center in this compound is highly dependent on its coordination environment. The exploration of new ligand architectures is a crucial avenue for tuning the electronic and steric properties of tungsten complexes, thereby controlling their catalytic activity and stability.

Research in this area is moving towards the design of sophisticated ligands that can impart specific functionalities:

Pincer Ligands: These tridentate ligands bind to the metal center in a meridional fashion, creating a rigid and well-defined coordination sphere. nih.gov The synthesis of a complete series of tungsten(II) hydridocarbonyl and halocarbonyl pincer complexes has demonstrated the versatility of this ligand type. nih.gov Future work could explore the synthesis and reactivity of this compound-based pincer complexes.

Bioinspired Ligands: Drawing inspiration from the active sites of tungstoenzymes, researchers are exploring ligands that can mimic the natural coordination environment of tungsten. nih.gov For example, pyridine-2-thiolate ligands have been used to stabilize tungsten acetylene complexes, with the steric and electronic properties of the ligand influencing the reactivity towards acetylene insertion. nih.gov

Facially Coordinating Ligands: Ligands such as poly(imidazolyliden-yl)borates can cap one face of an octahedral complex, influencing the electronic properties of the metal center. mdpi.com These ligands can make the tungsten center particularly electron-rich, which could be beneficial for certain catalytic applications. mdpi.com

Bulky Ligands: The use of sterically demanding ligands, such as tris(pyrazolyl)borate, can influence the geometry of the resulting tungsten complexes. mdpi.com This can lead to the formation of unusual coordination geometries and novel reactivity. mdpi.com

By systematically varying the ligand architecture, researchers can create a library of tungsten complexes with finely tuned reactivity for applications in catalysis and materials science.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding the mechanism of reactions involving this compound requires the ability to observe the chemical species present under actual reaction conditions. Advanced in-situ and operando spectroscopic techniques are powerful tools for achieving this, providing real-time insights into catalyst structure and the nature of reaction intermediates. wikipedia.orghideninc.com

Future research will increasingly rely on these techniques to unravel complex reaction pathways:

Operando Spectroscopy: This methodology combines spectroscopic characterization with simultaneous measurement of catalytic activity and selectivity. wikipedia.orghideninc.com Techniques such as Raman, UV-vis, IR, and X-ray spectroscopy can be applied under working conditions to establish structure-reactivity relationships. wikipedia.orguu.nlresearchgate.net

Raman Spectroscopy: This technique is particularly useful for studying the vibrational modes of metal-oxygen and metal-halogen bonds, providing information about the structure of tungsten oxide species on a catalyst surface. redalyc.org Shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) is an emerging technique that can provide enhanced sensitivity for studying surface species. uu.nl

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be used to identify adsorbed species and reaction intermediates on the surface of tungsten-based catalysts. mdpi.com

Single-Molecule Fluorescence Imaging: This technique has been used to map the spatial distribution of active sites on individual tungsten oxide nanowires, connecting surface chemistry with photocatalytic activity. nih.gov

The application of these advanced characterization techniques will provide unprecedented detail about the dynamic changes that this compound and its derivatives undergo during chemical reactions.

Deeper Computational Modeling of Complex Reaction Pathways and Material Properties

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, stability, and reactivity of materials at the atomic level. In the context of this compound, DFT calculations can provide insights that are difficult or impossible to obtain through experimental methods alone.

Future computational studies are expected to focus on several key areas:

Electronic and Optical Properties: DFT calculations have been used to investigate the structural, electronic, and optical properties of tungsten-doped bismuth oxychloride. sci-hub.seresearchgate.net Similar studies on this compound and its derivatives could predict their electronic band structure and optical absorption spectra, guiding the design of new materials for electronic and photocatalytic applications. sci-hub.se

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of catalytic reactions involving tungsten complexes. For example, DFT studies have been used to support a possible catalytic mechanism for the formation of aryl nitriles from amides and aroyl isocyanates using [WOCl₄] as a catalyst. researchgate.net

Surface Chemistry: Understanding the interaction of this compound with support materials is crucial for the design of heterogeneous catalysts. DFT calculations can model the structure and stability of tungsten oxide species on different surfaces, helping to explain observed differences in catalytic behavior. berkeley.edu

Material Properties: The properties of nanocomposites containing tungsten oxide can be investigated using a combination of experimental techniques and DFT calculations. mdpi.com This approach can reveal details about phase interactions and electronic properties, such as charge transfer between the different components. mdpi.com

Deeper computational modeling will provide a theoretical framework for understanding the complex chemistry of this compound, accelerating the discovery and design of new materials and catalysts.

Expanding Applications in Emerging Technologies

This compound and its derivatives are promising materials for a range of emerging technologies. Their unique chemical and physical properties make them suitable for applications in electronics, energy, and environmental catalysis.

Future research will likely focus on expanding the use of this compound in the following areas:

Electrochromic Devices: Tungsten oxide is a well-known electrochromic material, and films derived from tungsten precursors, including chlorides, are used in smart windows and other devices that change their optical properties in response to an applied voltage. itu.edu.trdaneshyari.comnih.govmdpi.com Future work could focus on developing flexible and more efficient electrochromic devices using this compound as a precursor. nih.gov

Advanced Catalysis: Tungsten-based materials are active catalysts for a variety of chemical transformations. mdpi.com WOCl₄ itself is a precursor to catalysts used for alkyne polymerization. wikipedia.org Research is ongoing to develop tungsten catalysts for other reactions, such as allylic substitution and the selective synthesis of valuable chemicals. nsf.govorganic-chemistry.org There is also significant interest in using tungsten catalysts for environmental applications, such as the removal of pollutants. mdpi.com

Energy Storage and Conversion: Tungsten oxide and related materials are being investigated for use in batteries and as photocatalysts for water splitting. mdpi.com The high surface area and unique electronic properties of nanostructured tungsten materials make them attractive for these applications.

Nanomaterials Synthesis: this compound can serve as a precursor for the synthesis of various tungsten-based nanomaterials, including nanowires and two-dimensional materials. digitellinc.comnih.gov These materials have potential applications in a wide range of fields, from electronics to medicine.

The continued exploration of these and other applications will undoubtedly lead to new and innovative technologies based on the versatile chemistry of this compound.

Q & A

Q. What are the standard synthetic routes for preparing high-purity Tungsten(VI) oxychloride (WOCl₄), and how do reaction conditions influence yield?

WOCl₄ is typically synthesized via chlorination of tungsten oxides or direct reaction of tungsten metal with chlorine gas under controlled conditions. For example, heating WO₃ with CCl₄ at 300–400°C yields WOCl₄ . Key parameters include temperature, chlorine flow rate, and reaction time. Impurities like WO₂Cl₂ may form if stoichiometry or temperature gradients are not optimized. Purity is confirmed through elemental analysis (EDS/XRF) and crystallinity checks (XRD) .

Q. Which spectroscopic and analytical techniques are critical for characterizing WOCl₄’s structural and chemical properties?

  • FTIR/Raman : Identify W–O and W–Cl vibrational modes (e.g., W=O stretches near 950–1000 cm⁻¹) .
  • XRD : Confirm crystalline structure (monoclinic system, space group P2₁/c) .
  • TGA/DSC : Assess thermal stability; WOCl₄ decomposes above 250°C to WO₂Cl₂ and Cl₂ gas .
  • NMR (³⁵Cl) : Rarely used due to quadrupolar broadening but can probe local chlorine environments .

Q. What are the primary safety protocols for handling WOCl₄ in laboratory settings?

WOCl₄ is hygroscopic and reacts violently with water, releasing HCl gas. Handling requires:

  • Inert atmosphere : Use gloveboxes or Schlenk lines under N₂/Ar .
  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Fume hoods with HEPA filters to capture Cl₂/HCl byproducts .
  • Spill management : Neutralize with dry NaHCO₃ or CaO, avoiding aqueous solutions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict WOCl₄’s reactivity in catalytic or materials synthesis applications?

Density Functional Theory (DFT) models simulate WOCl₄’s electronic structure, revealing Lewis acidity at the W center and ligand exchange kinetics. For example, studies show WOCl₄ acts as a chlorination agent in organic synthesis due to its high electrophilicity . Computational workflows (e.g., Gaussian or VASP) optimize reaction pathways for WOCl₄-mediated C–Cl bond formation .

Q. What experimental strategies resolve contradictions in reported phase behavior of WOCl₄ under varying pressures and temperatures?

Discrepancies in phase diagrams (e.g., liquid vs. solid stability ranges) arise from impurities or measurement techniques. Mitigation approaches include:

  • In situ XRD/PXRD : Monitor phase transitions dynamically .
  • High-pressure DSC : Resolve metastable intermediates .
  • Synchrotron studies : Provide high-resolution data for low-concentration phases .

Q. How does WOCl₄’s ligand exchange behavior compare to other tungsten oxyhalides (e.g., WOBr₄, WO₂Cl₂) in coordination chemistry?

Comparative studies using EXAFS and UV-Vis spectroscopy reveal that WOCl₄’s smaller ionic radius and higher electronegativity favor faster ligand substitution than WOBr₄. For example, WOCl₄ reacts with THF to form [WOCl₄(THF)₂], whereas WOBr₄ requires higher temperatures .

Q. What role does WOCl₄ play in advanced materials synthesis, such as tungsten-based perovskites or nanostructured coatings?

WOCl₄ serves as a precursor for:

  • Tungsten nitride (WN) : Ammonolysis at 800°C produces WN for catalytic applications .
  • WO₃ nanowires : Hydrothermal treatment of WOCl₄ with H₂O₂ yields high-surface-area nanostructures .
  • Protective coatings : CVD deposition of WOCl₄-derived films enhances corrosion resistance in acidic environments .

Methodological Guidance for Data Interpretation

Q. How to distinguish WOCl₄ decomposition products (e.g., WO₂Cl₂) during thermal analysis?

  • Mass spectrometry (MS) : Track Cl₂ (m/z 70) and O₂ (m/z 32) evolution during TGA .
  • XPS : Binding energy shifts in W 4f peaks (e.g., WOCl₄: 35–37 eV; WO₂Cl₂: 33–35 eV) .

Q. What solvent systems are compatible with WOCl₄ for solution-phase reactions?

Non-polar solvents (e.g., CCl₄, hexane) minimize hydrolysis. Polar aprotic solvents (e.g., CH₃CN, DCM) require rigorous drying (molecular sieves) to prevent HCl release .

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